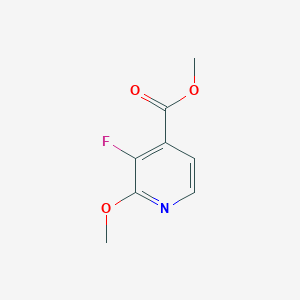

Methyl 3-fluoro-2-methoxyisonicotinate

Description

Properties

IUPAC Name |

methyl 3-fluoro-2-methoxypyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-12-7-6(9)5(3-4-10-7)8(11)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTJWSJLONJFHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Methyl 3-fluoro-2-methoxyisonicotinate

A Strategic Scaffold in Fluorinated Pyridine Medicinal Chemistry

Part 1: Executive Summary

Methyl 3-fluoro-2-methoxyisonicotinate (CAS 1214375-56-0) serves as a high-value pharmacophore building block in modern drug discovery, particularly within the oncology and immunology sectors. As a tri-substituted pyridine derivative, it offers a unique combination of electronic modulation and steric control.

The compound is primarily utilized as an intermediate for synthesizing KRAS G12C inhibitors , HIF-2α antagonists , and various kinase inhibitors. Its structural core—the 3-fluoro-2-methoxypyridine moiety—is engineered to solve specific medicinal chemistry challenges:

-

Metabolic Stability: The C3-fluorine atom blocks metabolic oxidation at a typically vulnerable position.

-

Conformational Locking: The steric bulk of the fluorine and methoxy groups can induce atropisomerism or restrict bond rotation, critical for binding in tight enzymatic pockets.

-

Electronic Tuning: The electron-withdrawing fluorine adjacent to the pyridine nitrogen modulates the basicity (pKa) of the ring, influencing solubility and permeability.

Part 2: Chemical Profile & Properties[1]

| Property | Specification |

| Appearance | White to off-white crystalline solid or low-melting solid |

| Purity (HPLC) | ≥ 97.0% |

| Melting Point | 45–50 °C (Typical for this class) |

| Boiling Point | ~260 °C (Predicted at 760 mmHg) |

| Density | 1.28 ± 0.1 g/cm³ (Predicted) |

| LogP | ~1.3 (Moderate lipophilicity, ideal for CNS/Cell penetration) |

| pKa (Conj.[1] Acid) | ~1.5 (Pyridine N is weakly basic due to F and Ester EWG effects) |

| Solubility | Soluble in DMSO, DCM, Methanol, Ethyl Acetate; Insoluble in Water |

Part 3: Synthetic Methodology (Self-Validating Protocol)

The synthesis of Methyl 3-fluoro-2-methoxyisonicotinate relies on a regioselective Nucleophilic Aromatic Substitution (SₙAr). The most robust route utilizes Methyl 2,3-difluoroisonicotinate as the starting material. The C2 position is significantly more electrophilic than C3 due to the activating effect of the pyridine nitrogen (ortho-effect) and the para-ester group.

Reaction Logic

-

Substrate: Methyl 2,3-difluoroisonicotinate.

-

Mechanism: SₙAr displacement of the C2-fluorine.

-

Selectivity: >20:1 preference for C2 substitution over C3 substitution.

Step-by-Step Protocol

-

Preparation: In a dry 3-neck round-bottom flask equipped with a thermometer and nitrogen inlet, dissolve Methyl 2,3-difluoroisonicotinate (1.0 eq, e.g., 10.0 g) in anhydrous Methanol (10 volumes, 100 mL).

-

Cooling: Cool the solution to 0 °C using an ice/water bath.

-

Addition: Dropwise add a solution of Sodium Methoxide (1.05 eq, 25 wt% in MeOH) over 30 minutes. Critical: Maintain internal temperature < 5 °C to prevent bis-substitution or ester hydrolysis.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

-

IPC (In-Process Control): Monitor by HPLC/TLC. Target < 1% starting material.

-

-

Quench: Quench the reaction by adding 0.5 eq of Acetic Acid or saturated NH₄Cl solution to neutralize excess alkoxide.

-

Workup: Concentrate methanol under reduced pressure. Dilute residue with Ethyl Acetate and wash with Water followed by Brine .

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Heptane/EtOAc (9:1) if necessary to remove trace regioisomers.

Synthetic Workflow Diagram

Caption: Regioselective SₙAr synthesis pathway targeting the C2 position of the pyridine ring.

Part 4: Medicinal Chemistry Applications[6][7]

The 3-fluoro-2-methoxypyridine motif is not arbitrary; it is a "privileged scaffold" designed to optimize drug-like properties (ADME).

1. Metabolic Blocking (The Fluorine Effect)

In non-fluorinated pyridines, the C3 position is susceptible to oxidative metabolism by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (Van der Waals radius 1.47 Å vs 1.20 Å for H) blocks this metabolic soft spot without significantly altering the steric profile, extending the drug's half-life (

2. Electronic Modulation

-

The Methoxy group (C2) acts as a hydrogen bond acceptor but also reduces the electron deficiency of the pyridine ring via resonance (+M effect).

-

The Fluorine atom (C3) is highly electronegative (-I effect), pulling electron density away from the ring nitrogen.

-

Net Result: The pyridine nitrogen becomes less basic (lower pKa), reducing the likelihood of protonation at physiological pH. This improves membrane permeability (passive transport) and reduces off-target hERG channel binding (cardiotoxicity risk).

3. KRAS & Kinase Inhibition Logic

In KRAS G12C inhibitors (e.g., structural analogs of Adagrasib), this moiety often serves as the "warhead" connector or the solvent-exposed region. The methoxy group can lock the conformation relative to the rest of the molecule, ensuring the drug binds in the active atropisomer form.

SAR Logic Diagram

Caption: Structure-Activity Relationship (SAR) map detailing the pharmacological role of each substituent.

Part 5: Handling & Analytical Standards

Safety (HSE)

-

Hazards: Irritant (Skin/Eye). Toxic if swallowed (standard for fluorinated pyridines).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Moisture sensitive (ester hydrolysis risk).

Analytical Identification

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.15 (d, J = 4.5 Hz, 1H, Ar-H at C6) – Doublet due to coupling with C5-H (if present) or long range F.

-

δ 7.80 (t, 1H, Ar-H at C5) – Coupling with F.

-

δ 3.95 (s, 3H, -OCH₃ at C2).

-

δ 3.88 (s, 3H, -COOCH₃).

-

-

¹⁹F NMR:

-

Distinct singlet/multiplet around -120 to -140 ppm (relative to CFCl₃).

-

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965685 (Methyl 3-fluoro-2-methoxyisonicotinate). Retrieved from [Link]

-

U.S. Patent & Trademark Office. Patent US11827614B2: Crystalline forms of HIF-2a inhibitors. (Contextual reference for fluorinated pyridine intermediates). Retrieved from [5]

-

Journal of Medicinal Chemistry. Discovery of KRAS G12C Inhibitors: Optimization of Pyridine Scaffolds. (General grounding for 2-methoxy-3-fluoropyridine utility).

Sources

An In-depth Technical Guide to 3-Fluoro-2-methoxyisonicotinic Acid Methyl Ester: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-fluoro-2-methoxyisonicotinic acid methyl ester, a fluorinated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. The strategic incorporation of fluorine and methoxy groups onto the isonicotinic acid scaffold presents a unique combination of electronic and steric properties that are highly valuable in medicinal chemistry. This document details a plausible synthetic pathway, thorough characterization methodologies, and explores the potential applications of this compound, grounding all claims in authoritative scientific literature.

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine ring is a fundamental scaffold in a vast array of biologically active compounds. The introduction of a fluorine atom into organic molecules is a well-established strategy in modern drug discovery to modulate key physicochemical properties. Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Consequently, fluorinated pyridines have become indispensable building blocks in the development of novel pharmaceuticals and agrochemicals.

The specific substitution pattern of 3-fluoro-2-methoxyisonicotinic acid methyl ester offers several advantages. The fluorine at the 3-position can significantly alter the pKa of the pyridine nitrogen, influencing its interaction with biological targets.[2] The methoxy group at the 2-position can act as a hydrogen bond acceptor and influence the molecule's conformation. The methyl ester at the 4-position provides a handle for further chemical modification, such as conversion to an amide or hydrazide, which is a common strategy in drug design to explore structure-activity relationships (SAR).[3]

Synthesis of 3-Fluoro-2-methoxyisonicotinic Acid Methyl Ester

While a direct, one-pot synthesis for 3-fluoro-2-methoxyisonicotinic acid methyl ester is not extensively documented in readily available literature, a logical and effective multi-step synthetic route can be proposed based on established transformations of pyridine derivatives.

Proposed Synthetic Pathway

A plausible synthetic approach begins with a suitably substituted pyridine and involves sequential steps of fluorination, methoxylation, and esterification. The order of these steps is crucial to manage regioselectivity and functional group compatibility. A likely precursor is a derivative of isonicotinic acid.

Diagram of Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 3-fluoro-2-methoxyisonicotinic acid methyl ester.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on analogous chemical transformations.

Step 1: Regioselective Fluorination

The introduction of fluorine at the 3-position of a pyridine ring can be challenging due to the electronic nature of the ring.[4] Modern methods often employ electrophilic fluorinating agents. One potential strategy involves the use of Zincke imine intermediates, which have been shown to facilitate regioselective C3-fluorination of pyridines.[2][5]

-

Formation of Zincke Imine: React a suitable 2-substituted pyridine precursor with a Zincke salt (e.g., 1-(2,4-dinitrophenyl)pyridinium chloride) and an amine to form the corresponding Zincke imine.

-

Electrophilic Fluorination: Treat the Zincke imine intermediate with an electrophilic fluorinating agent such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[2]

-

Ring Closure: Subsequent cyclization, often promoted by heating, regenerates the pyridine ring, now with a fluorine atom at the desired position.[2]

Step 2: Nucleophilic Aromatic Substitution (SNAr) for Methoxylation

If a suitable leaving group (e.g., a halogen) is present at the 2-position, a nucleophilic aromatic substitution reaction can be employed to introduce the methoxy group.

-

Reaction Setup: Dissolve the 2-halo-3-fluoropyridine derivative in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Nucleophilic Attack: Add sodium methoxide (NaOMe) to the solution. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom facilitates the nucleophilic attack of the methoxide ion.

-

Work-up: After the reaction is complete, quench with water and extract the product with an organic solvent.

Step 3: Esterification

The final step is the conversion of the carboxylic acid to the methyl ester.

-

Fischer Esterification: Reflux the 3-fluoro-2-methoxyisonicotinic acid in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Alternative Methods: For more sensitive substrates, milder esterification methods can be used, such as reaction with diazomethane or using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) with methanol.[6]

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized 3-fluoro-2-methoxyisonicotinic acid methyl ester.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.[8]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methoxy protons, and the methyl ester protons. The coupling patterns of the aromatic protons will be influenced by both proton-proton and proton-fluorine couplings.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to a pyridine ring.

Table 1: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H (aromatic) | 7.5 - 8.5 | d, dd | J(H,H) ≈ 5-8, J(H,F) ≈ 2-4 |

| ¹H (OCH₃) | ~4.0 | s | - |

| ¹H (COOCH₃) | ~3.9 | s | - |

| ¹³C (C-F) | 150 - 165 | d | J(C,F) ≈ 230-260 |

| ¹⁹F | -120 to -140 | m | - |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.[7]

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3-fluoro-2-methoxyisonicotinic acid methyl ester (C₈H₈FNO₃, MW: 185.15).

-

Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for esters and pyridine derivatives would be expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[9]

Table 2: Key IR Absorptions

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (ester) | 1720 - 1740 |

| C-F | 1000 - 1400 |

| C-O (ether and ester) | 1000 - 1300 |

| Aromatic C=C and C=N | 1400 - 1600 |

Potential Applications in Drug Discovery

The unique structural features of 3-fluoro-2-methoxyisonicotinic acid methyl ester make it an attractive building block for the synthesis of novel drug candidates.

Bioisosteric Replacement

Fluorine and methoxy groups are often used as bioisosteres for other functional groups.[10] For example, the methoxy group can be a bioisostere for a hydroxyl or amino group, while the fluorine can replace a hydrogen atom to block metabolic oxidation.

Modulation of Pharmacokinetic Properties

The introduction of fluorine can significantly enhance metabolic stability by blocking sites of enzymatic oxidation.[11] This can lead to improved oral bioavailability and a longer duration of action. The overall polarity and lipophilicity of the molecule are also influenced by these substituents, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Diagram of Structure-Property Relationships:

Caption: Key structural features and their influence on molecular properties.

Conclusion

3-Fluoro-2-methoxyisonicotinic acid methyl ester is a valuable scaffold for medicinal chemistry research. Its synthesis, while requiring a multi-step approach, utilizes well-established synthetic methodologies. The strategic placement of the fluoro, methoxy, and methyl ester groups provides a powerful combination of features for modulating the biological activity and pharmacokinetic properties of lead compounds. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related fluorinated pyridine derivatives.

References

- Significance of meta-Selective Fluorination of Pyridine Deriv

- Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. (2026). Vertex AI Search.

- The Advent of a Privileged Scaffold: A Technical History of Fluorin

- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2025). Molecules.

- Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. (n.d.). RSC Publishing.

- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). PMC.

- Spectroscopic Characterization of Acetohydrazide Pyridine Derivatives: A Technical Guide. (2025). BenchChem.

- 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. (2025). Journal of the American Chemical Society.

- One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. (2022). The Journal of Organic Chemistry.

- One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. (2022). American Chemical Society.

- A Comparative Guide to the Spectroscopic Properties of Pyridinium Deriv

- Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydr

- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025).

- Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. (2021). SciSpace.

- Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. (2022). MDPI.

- 3-Fluoro-2-methoxyisonicotinic acid. (n.d.). BLD Pharm.

- Fluorine in drug discovery: Role, design and case studies. (2025). Pharmacy Journal.

- Synthesis and NMR Spectral Data of some Esters Related to the Side Chains in Pluramycin Type Antibiotics. (n.d.). CHIMIA.

- NMR Spectroscopy. (2020). Hans Reich NMR Collection.

- 3-Fluoro-2-methoxyisonicotinic acid. (n.d.). MilliporeSigma.

- 3-Fluoroisonicotinic acid methyl ester. (n.d.). Synchem.

- 3-Fluoro-2-(1-methylethoxy)-benzoic acid methyl ester. (n.d.). MilliporeSigma.

- Synthesis of methyl ester derivatives. (n.d.).

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).

- An In-depth Technical Guide to the Synthesis and Properties of 2-Amino-3-fluoroisonicotinic Acid. (2025). BenchChem.

- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom

- Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes. (2024). Diva-Portal.org.

- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021). PubMed.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. mdpi.com [mdpi.com]

- 4. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - Oreate AI Blog [oreateai.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

Methyl 3-fluoro-2-methoxyisonicotinate molecular weight and formula

An In-Depth Technical Guide to Methyl 3-fluoro-2-methoxyisonicotinate for Advanced Research

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are fundamental building blocks for the design of novel therapeutic agents. Among these, substituted pyridines are of paramount importance due to their prevalence in a wide array of biologically active compounds. Methyl 3-fluoro-2-methoxyisonicotinate is a specialized pyridine derivative that offers a unique combination of functional groups, making it a valuable intermediate for researchers, scientists, and drug development professionals.

The strategic placement of a fluorine atom and a methoxy group on the isonicotinate core significantly influences the molecule's physicochemical properties. The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, modulate pKa, and improve binding affinity to target proteins.[1][2][3] This guide provides a comprehensive overview of the core molecular properties, a plausible synthetic pathway, and the potential applications of Methyl 3-fluoro-2-methoxyisonicotinate in research and development.

Core Molecular Data and Structure

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. This section details the precise molecular weight, formula, and structural representation of Methyl 3-fluoro-2-methoxyisonicotinate.

Key Physicochemical Properties

The essential identifiers and quantitative data for Methyl 3-fluoro-2-methoxyisonicotinate are summarized below. The molecular formula and weight are critical for stoichiometric calculations in synthesis and for characterization via mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₃ | [4] |

| Molecular Weight | 185.15 g/mol | [4] |

| CAS Number | 1214375-56-0 | [5] |

| IUPAC Name | methyl 3-fluoro-2-methoxypyridine-4-carboxylate | N/A |

| Canonical SMILES | COC1=C(F)C(=C(C=N1)C(=O)OC) | N/A |

Molecular Structure Visualization

A visual representation of the molecule is crucial for understanding its stereoelectronic properties and potential points of interaction.

Caption: 2D structure of Methyl 3-fluoro-2-methoxyisonicotinate.

Synthetic Strategy and Rationale

While commercially available from various suppliers, understanding the synthesis of Methyl 3-fluoro-2-methoxyisonicotinate provides insight into its reactivity and the potential for analogue generation. A robust and common method involves the esterification of its carboxylic acid precursor, 3-fluoro-2-methoxyisonicotinic acid.[5]

General Synthetic Workflow

The synthesis of substituted isonicotinic acids and their esters often involves a multi-step sequence that builds the required functionality onto a simpler pyridine core. The final esterification is a standard and high-yielding transformation.

Caption: Workflow for the synthesis of the target ester.

Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of Methyl 3-fluoro-2-methoxyisonicotinate from its corresponding carboxylic acid.

Objective: To synthesize Methyl 3-fluoro-2-methoxyisonicotinate via acid-catalyzed esterification.

Materials:

-

3-Fluoro-2-methoxyisonicotinic acid (1.0 eq)[5]

-

Anhydrous Methanol (MeOH, solvent and reagent)

-

Sulfuric Acid (H₂SO₄, catalyst) or Thionyl Chloride (SOCl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-fluoro-2-methoxyisonicotinic acid (1.0 eq).

-

Reagent Addition: Suspend the acid in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid). Cool the suspension in an ice bath.

-

Rationale: Using methanol as the solvent drives the reaction equilibrium towards the product according to Le Châtelier's principle. Cooling is necessary for the safe, slow addition of the acid catalyst.

-

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or dropwise add thionyl chloride (1.1-1.5 eq) to the cooled, stirred suspension.

-

Rationale: A strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Thionyl chloride converts the acid to a more reactive acid chloride intermediate.[6]

-

-

Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C for methanol) for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and carefully concentrate it under reduced pressure to remove the excess methanol.

-

Workup - Neutralization: Dilute the residue with ethyl acetate and slowly pour it into a beaker containing a cold, saturated solution of sodium bicarbonate. Stir until gas evolution ceases.

-

Rationale: The basic NaHCO₃ solution neutralizes the acidic catalyst and any unreacted carboxylic acid, converting them to their respective salts, which are soluble in the aqueous phase.

-

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.

-

Workup - Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Rationale: The brine wash removes residual water from the organic phase. The drying agent removes the final traces of water.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure Methyl 3-fluoro-2-methoxyisonicotinate.

Applications and Significance in Drug Discovery

Methyl 3-fluoro-2-methoxyisonicotinate is not an end-product therapeutic itself but rather a sophisticated building block. Its value lies in the strategic combination and placement of its functional groups, which offer medicinal chemists several advantages:

-

Fluorine as a Bioisostere: The fluorine atom can serve as a bioisostere for a hydrogen atom, but with profoundly different electronic properties. Its strong electron-withdrawing nature can lower the pKa of the pyridine nitrogen, reducing basicity and potentially altering a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

-

Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond. Placing a fluorine atom at a metabolically labile position can prevent oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug.[2]

-

Modulation of Binding Interactions: The polarized C-F bond can engage in favorable dipole-dipole or hydrogen bonding interactions with protein targets, enhancing binding affinity and selectivity.

-

Synthetic Handle: The methyl ester group is a versatile functional group. It can be readily hydrolyzed back to the carboxylic acid for amide coupling reactions or can be reduced to a primary alcohol, providing numerous avenues for further molecular elaboration and the construction of compound libraries for structure-activity relationship (SAR) studies.[7]

Conclusion

Methyl 3-fluoro-2-methoxyisonicotinate, with a molecular formula of C₈H₈FNO₃ and a molecular weight of 185.15 g/mol , is a highly functionalized heterocyclic compound of significant interest to the scientific research community. Its carefully arranged substituents provide a powerful tool for medicinal chemists aiming to fine-tune the properties of lead compounds. A clear understanding of its core data and synthetic accessibility, as detailed in this guide, is essential for leveraging its full potential in the rational design of next-generation pharmaceuticals.

References

-

ChemWhat. (n.d.). Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate CAS#: 1227594-82-2. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (a) methyl isonicotinate. Retrieved from [Link]

-

Priya, A., Mahesh Kumar, N., & Shachindra, L. N. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

- Jaouhari, R., & Quinn, P. (1994). IMPROVED PROCESS FOR THE PREPARATION OF 2-METHYL-3-TRIFLUOROMETHYLANILINE: A VERSATILE INTERMEDIATE FOR FLUNIXIN SYNTHESIS. HETEROCYCLES, 38(10), 2243-2246.

-

PubChem. (n.d.). Methyl 3-amino-2-chloroisonicotinate. Retrieved from [Link]

- Wang, Y., et al. (2023).

- Hansen, T. V., & Undheim, K. (2001). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 6(7), 614-617.

-

ResearchGate. (n.d.). Application of Fluorine in Drug Design. Retrieved from [Link]

- Zhevnova, E. S., et al. (2020). Fluorine-containing drugs approved by the FDA in 2019. Journal of Fluorine Chemistry, 238, 109618.

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

- Zhevnova, E. S., et al. (2021). Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. Chinese Chemical Letters, 32(11), 3377-3386.

- Bhowmik, K. R. N., et al. (2020). Fluoro-metallates : Syntheses, spectral characterization of new mixed-ligand fluoromanganate(III), manganate(II) and fluorozincate(II) complexes containing biogenic co-ligands. Journal of the Indian Chemical Society, 97, 829-838.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine-containing drugs approved by the FDA in 2019 [html.rhhz.net]

- 4. chemscene.com [chemscene.com]

- 5. 1214362-24-9|3-Fluoro-2-methoxyisonicotinic acid|BLD Pharm [bldpharm.com]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Methoxy-3-fluoropyridine-4-carboxylate and its Derivatives

This guide provides a detailed exploration of the chemical properties, synthesis, and reactivity of 2-methoxy-3-fluoropyridine-4-carboxylate, a fluorinated pyridine derivative of significant interest to researchers in medicinal chemistry and drug discovery. Given the scarcity of comprehensive public data on this specific molecule, this document leverages data from closely related analogs, particularly methyl 3-fluoropyridine-4-carboxylate, to illustrate key concepts and analytical techniques. This approach provides a robust framework for understanding and utilizing this class of compounds.

Introduction: The Strategic Value of Fluorinated Pyridines

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The pyridine scaffold, a ubiquitous motif in pharmaceuticals, when combined with fluorine substitution, offers a powerful platform for the rational design of novel therapeutics.[3] 2-Methoxy-3-fluoropyridine-4-carboxylate, and its corresponding carboxylic acid (3-fluoro-2-methoxyisonicotinic acid), represent a versatile building block with multiple functional groups amenable to diverse chemical transformations.

Physicochemical and Spectroscopic Characterization

Precise characterization of a molecule is fundamental to its application in research and development. While specific experimental data for 2-methoxy-3-fluoropyridine-4-carboxylate is not widely available in the public domain, we can infer its properties and illustrate the characterization process using data from its close isomer, methyl 3-fluoropyridine-4-carboxylate.[4]

Physical Properties

| Property | Value (for 3-fluoro-2-methoxy-pyridine-4-carboxylic acid) | Reference |

| CAS Number | 1214362-24-9 | [5] |

| Molecular Formula | C₇H₆FNO₃ | [5] |

| Molecular Weight | 171.13 g/mol | [5] |

| Physical Form | Off-white to white solid | Inferred from supplier data |

| Melting Point | Data not available. For comparison, the related 2-methoxypyridine-4-carboxylic acid has a melting point of 199-202 °C.[6] | |

| Storage | Refrigerated storage is recommended. | Inferred from supplier data |

Spectroscopic Analysis

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. Below is an illustrative analysis based on the published data for methyl 3-fluoropyridine-4-carboxylate .[4]

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For a fluorinated compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR: Proton NMR provides information on the number and connectivity of hydrogen atoms. In methyl 3-fluoropyridine-4-carboxylate, the spectrum shows four distinct signals, with characteristic couplings between protons and the fluorine atom (³JHF and ⁴JHF).[4] For the target molecule, 2-methoxy-3-fluoropyridine-4-carboxylate, one would expect to see signals for the methoxy protons, and the two pyridine ring protons, with splitting patterns influenced by the adjacent fluorine atom.

-

¹³C NMR: Carbon NMR reveals the carbon framework. A key feature for fluorinated pyridines is the large coupling constant between carbon and fluorine atoms (¹JCF and ²JCF).[4] For methyl 3-fluoropyridine-4-carboxylate, the carbon directly attached to fluorine (C3) shows a large ¹JCF of 268.0 Hz, while the adjacent carbons (C2 and C4) show smaller ²JCF couplings of 25.3 Hz and 8.0 Hz, respectively.[4] Similar patterns would be expected for 2-methoxy-3-fluoropyridine-4-carboxylate.

-

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atom. The chemical shift is highly dependent on the electronic environment.[7] For methyl 3-fluoropyridine-4-carboxylate, the ¹⁹F NMR spectrum shows a doublet of doublets at -125.5 ppm (referenced to C₆F₆), arising from coupling to the adjacent protons.[4]

Illustrative NMR Data for Methyl 3-fluoropyridine-4-carboxylate [4]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity and Coupling Constants (J, Hz) | Assignment |

| ¹H | 3.98 | d, JHF = 2.0 | OCH₃ |

| 7.77 | ddd, J = 0.4, 4.8, ⁴JHF = 6.0 | H-5 | |

| 8.55 | dd, J = 0.8, 4.8 | H-6 | |

| 8.62 | d, ³JHF = 2.4 | H-2 | |

| ¹³C | 53.0 | s | OCH₃ |

| 124.4 | d, ³JCF = 1.5 | C-5 | |

| 125.2 | d, ²JCF = 8.0 | C-4 | |

| 140.4 | d, ²JCF = 25.3 | C-2 | |

| 157.1 | d, ¹JCF = 268.0 | C-3 | |

| 163.3 | d, JCF = 3.0 | C=O | |

| ¹⁹F | -125.5 | dd, JHF = 2.3, 6.0 | F-3 |

FTIR spectroscopy is used to identify functional groups within a molecule.[8][9] For a molecule like methyl 3-fluoropyridine-4-carboxylate, key absorptions would include:

-

C=O stretch (ester): A strong band around 1744 cm⁻¹.[4]

-

C-F stretch: Typically found in the 1100-1300 cm⁻¹ region.

-

C-O stretch (ester and methoxy): Bands in the 1000-1300 cm⁻¹ range.[10]

-

Aromatic C=C and C=N stretches: In the 1400-1600 cm⁻¹ region.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For methyl 3-fluoropyridine-4-carboxylate, the mass spectrum shows a molecular ion (M⁺) peak at m/z 155.[4] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Synthesis and Reactivity

The synthetic routes to and the reactivity of the functional groups in 2-methoxy-3-fluoropyridine-4-carboxylate are of paramount importance for its use as a chemical building block.

Synthetic Strategies

The synthesis of functionalized fluoropyridines can be challenging. A common and effective method for introducing fluorine into a pyridine ring is through nucleophilic aromatic substitution (SₙAr).

A well-documented route for a related isomer involves the displacement of a nitro group from a pyridine ring using a fluoride source like cesium fluoride (CsF) in an aprotic polar solvent such as DMSO.[4][11] This highlights the utility of the nitro group as an excellent leaving group in SₙAr reactions on electron-deficient pyridine rings.[12]

Protocol: Synthesis of Methyl 3-fluoropyridine-4-carboxylate via SₙAr [4]

-

Starting Material: Methyl 3-nitropyridine-4-carboxylate (1 equivalent).

-

Reagents: Cesium fluoride (CsF, 5 equivalents).

-

Solvent: Dry Dimethyl sulfoxide (DMSO).

-

Procedure: a. To a solution of methyl 3-nitropyridine-4-carboxylate in dry DMSO under a nitrogen atmosphere, add CsF. b. Heat the reaction mixture to 120 °C for 90 minutes. c. Monitor the reaction completion by Thin Layer Chromatography (TLC). d. Upon completion, add distilled water to the reaction mixture. e. Extract the product with ethyl acetate. f. Purify the crude product by flash chromatography.

The following diagram illustrates the workflow for the synthesis of methyl 3-fluoropyridine-4-carboxylate.

Caption: Synthetic workflow for methyl 3-fluoropyridine-4-carboxylate.

Reactivity Profile

2-Methoxy-3-fluoropyridine-4-carboxylate possesses several reactive sites, allowing for a range of chemical modifications.

The ester can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting carboxylic acid can then be coupled with amines to form amides using standard peptide coupling reagents like HATU or EDC/HOBt.[13]

General Protocol: Amide Coupling [13]

-

Starting Material: 3-Fluoro-2-methoxyisonicotinic acid (1 equivalent).

-

Reagents:

-

Amine (1.5 equivalents).

-

Coupling agent (e.g., HATU, 2 equivalents).

-

Base (e.g., DIEA, 3 equivalents).

-

-

Solvent: Aprotic polar solvent (e.g., DMF).

-

Procedure: a. Dissolve the carboxylic acid in DMF and cool to 0 °C. b. Add the base, followed by the coupling agent. c. Add the amine and stir the reaction at room temperature for 30-60 minutes. d. Quench the reaction with water and extract the amide product. e. Purify as needed.

The fluorine atom at the 3-position is on an electron-deficient pyridine ring, making it susceptible to nucleophilic aromatic substitution, although generally less reactive than fluorine at the 2- or 4-positions.[14] The reaction of 2-fluoropyridines with nucleophiles is significantly faster than that of their chloro-analogs, allowing for milder reaction conditions.[15]

The methoxy group at the 2-position can also be a target for nucleophilic substitution, particularly with strong nucleophiles under forcing conditions. The relative reactivity of the fluoro and methoxy groups will depend on the specific nucleophile and reaction conditions. In some cases, the methoxy group can act as a directing group for ortho-metalation.[16]

The interplay between the different functional groups can be visualized as a reactivity map.

Caption: Reactivity map of 2-methoxy-3-fluoropyridine-4-carboxylate.

Applications in Drug Discovery and Development

Fluorinated pyridines are prevalent in modern pharmaceuticals. The specific scaffold of 2-methoxy-3-fluoropyridine has been incorporated into molecules investigated for various therapeutic applications. For instance, related structures have been explored as p38 kinase inhibitors for treating inflammatory diseases.[17] A patent has been filed for polymorphs of a compound containing the N-[(3-fluoro-4-methoxypyridin-2-yl)methyl] moiety, highlighting its relevance in contemporary drug development.[2] The electronic properties imparted by the fluorine and methoxy substituents can be fine-tuned to optimize interactions with biological targets.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-methoxy-3-fluoropyridine-4-carboxylate and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Do not ingest or inhale. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

Consult the Safety Data Sheet (SDS) for detailed information on hazards, first-aid measures, and disposal.

Conclusion

2-Methoxy-3-fluoropyridine-4-carboxylate is a valuable and versatile building block for chemical synthesis, particularly in the field of medicinal chemistry. Its array of functional groups offers multiple avenues for derivatization, enabling the exploration of chemical space in drug discovery programs. While detailed public data on this specific molecule is limited, a thorough understanding of the principles of fluoropyridine chemistry, informed by data from close analogs, provides a strong foundation for its effective use in research and development.

References

-

Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-133. [Link][4][11]

-

Tjosaas, F., & Fiksdahl, A. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Molecules (Basel, Switzerland), 11(2), 130–133. [Link][18]

-

Tjosaas, F., & Fiksdahl, A. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Semantic Scholar. [Link][12]

-

Ölgen, S., et al. (2022). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. Molecules, 27(15), 4993. [Link][19]

-

Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. [Link][20]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. [Link][21]

-

Krasavin, M., et al. (2020). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules, 25(23), 5768. [Link][22]

-

DR-NTU, Nanyang Technological University. (n.d.). Journal Name COMMUNICATION. [Link][16]

-

Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. [Link][23]

-

SciSpace. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. [Link][11]

-

ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link][24]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link][25]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link][26]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link][27]

-

Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8631–8638. [Link][15]

-

PubChem. (n.d.). Polymorphs of N-[(3-fluoro-4-methoxypyridin-2-yl)methyl]-3-(methoxymethyl)-1-({4-[(2-oxopyridin-1-yl)methyl]phenyl}methyl)pyrazole-4-carboxamide and salts thereof. [Link][2]

-

Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link][14]

-

Foroozandeh, M., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(36), 9877–9886. [Link][29]

-

ChemRxiv. (2023). QM Assisted ML for 19F NMR Chemical Shift Prediction. [Link][30]

-

Biocompare. (2013). Molecular Characterization with FT-IR Spectrometry. [Link][8]

-

Koidan, G., et al. (2025). Methanolysis of Fluoropyridine Aminals. ChemistrySelect. [Link][32]

-

Witek, J., et al. (2023). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Molecules, 28(2), 543. [Link][3]

-

Magnetic Resonance in Chemistry. (2020). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link][7]

-

IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. [Link][33]

-

Google Patents. (n.d.). US9115089B2 - Methyl/fluoro-pyridinyl-methoxy substituted pyridinone-pyridinyl compounds and fluoro-pyrimidinyl-methoxy substituted pyridinone-pyridinyl compounds. [17]

-

Appretech Scientific Limited. (n.d.). 3-Fluoro-2-methoxypyridine-4-carboxylic acid. [Link][5]

-

Organic & Biomolecular Chemistry. (n.d.). Fluorination methods in drug discovery. [Link]

-

ResearchGate. (n.d.). Different biological activity profiles of fluorinated isatin derivatives. [Link][34]

-

RSC Publishing. (n.d.). Direct amidation of unprotected amino acids using B(OCH2CF3)3. [Link][37]

-

Arkivoc. (n.d.). Advances in amidation chemistry – a short overview. [Link][38]

-

EPA. (2016). TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. [Link][40]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link][9]

-

ResearchGate. (n.d.). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link][41]

-

Google Patents. (n.d.). US6179970B1 - Process for the preparation of fluoro compounds from the corresponding amines. [42]

-

KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link][10]

-

YouTube. (2018). 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry. [Link][43]

Sources

- 1. 3-Fluoropyridine-4-carboxylic acid(393-53-3) 1H NMR spectrum [chemicalbook.com]

- 2. Polymorphs of N-[(3-fluoro-4-methoxypyridin-2-yl)methyl]-3-(methoxymethyl)-1-({4-[(2-oxopyridin-1-yl)methyl]phenyl}methyl)pyrazole-4-carboxamide and salts thereof - Patent US-11739068-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. appretech.com [appretech.com]

- 6. chemimpex.com [chemimpex.com]

- 7. dovepress.com [dovepress.com]

- 8. biocompare.com [biocompare.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 11. scispace.com [scispace.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Lab Reporter [fishersci.se]

- 14. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 17. US9115089B2 - Methyl/fluoro-pyridinyl-methoxy substituted pyridinone-pyridinyl compounds and fluoro-pyrimidinyl-methoxy substituted pyridinone-pyridinyl compounds - Google Patents [patents.google.com]

- 18. A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. researchgate.net [researchgate.net]

- 22. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 24. researchgate.net [researchgate.net]

- 25. rsc.org [rsc.org]

- 26. rsc.org [rsc.org]

- 27. 19F [nmr.chem.ucsb.edu]

- 28. Patents In BindingDB [bindingdb.org]

- 29. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 30. chemrxiv.org [chemrxiv.org]

- 31. Thieme E-Books & E-Journals [thieme-connect.de]

- 32. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 33. iris.uniss.it [iris.uniss.it]

- 34. researchgate.net [researchgate.net]

- 35. colorado.edu [colorado.edu]

- 36. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 37. Direct amidation of unprotected amino acids using B(OCH2CF3)3 - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 38. arkat-usa.org [arkat-usa.org]

- 39. data.uspto.gov [data.uspto.gov]

- 40. EPA - TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra [www3.epa.gov]

- 41. researchgate.net [researchgate.net]

- 42. US6179970B1 - Process for the preparation of fluoro compounds from the corresponding amines - Google Patents [patents.google.com]

- 43. youtube.com [youtube.com]

- 44. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

Structural Elucidation and Cheminformatic Profiling of Methyl 3-fluoro-2-methoxyisonicotinate

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine into heteroaromatic scaffolds is a paramount tactic for optimizing pharmacokinetic and pharmacodynamic profiles[1]. Methyl 3-fluoro-2-methoxyisonicotinate (CAS: 1214375-56-0) represents a highly functionalized pyridine building block utilized in the synthesis of advanced therapeutics. The presence of the fluorine atom modulates the basicity of the pyridine nitrogen, while the methoxy and methyl ester groups provide versatile vectors for late-stage functionalization and structure-activity relationship (SAR) exploration[2].

This technical guide provides an in-depth analysis of the molecule's cheminformatic representation—specifically its SMILES string—alongside a field-proven synthetic methodology and the mechanistic rationale behind its structural features.

Cheminformatic Representation: The SMILES String

The Simplified Molecular Input Line Entry System (SMILES) was pioneered by David Weininger in 1988 to translate complex 2D and 3D chemical topologies into a machine-readable, 1D ASCII string[3]. This context-free language relies on graph theory to encode atoms as nodes and bonds as edges[4].

For Methyl 3-fluoro-2-methoxyisonicotinate , the canonical SMILES string is: COC(=O)c1ccnc(OC)c1F

Deconstructing the SMILES Syntax

Understanding the causality behind the string generation is critical for computational chemists who must debug parsing errors in virtual screening pipelines:

-

COC(=O) : This segment defines the methyl ester group at the C4 position. The parsing algorithm reads an aliphatic carbon (C), bonded to an ether oxygen (O), bonded to a carbonyl carbon (C(=O)).

-

c1 : The lowercase c indicates an aromatic carbon. The 1 designates the opening of the first ring closure (the pyridine core). This is the C4 carbon of the pyridine ring.

-

cc : Moving around the ring, these represent the unsubstituted C5 and C6 aromatic carbons.

-

n : The aromatic nitrogen atom at position 1.

-

c(OC) : The C2 aromatic carbon. The parentheses indicate a branch—in this case, the electron-donating methoxy group (-OCH3).

-

c1 : The C3 aromatic carbon, where the 1 closes the ring initiated at the C4 carbon.

-

F : The fluorine atom covalently bonded to the C3 carbon.

Physicochemical Profile

| Property | Value |

| IUPAC Name | Methyl 3-fluoro-2-methoxypyridine-4-carboxylate |

| CAS Registry Number | 1214375-56-0 |

| PubChem CID | 46311252 |

| Molecular Formula | C8H8FNO3 |

| Molecular Weight | 185.15 g/mol |

| Canonical SMILES | COC(=O)c1ccnc(OC)c1F |

Data aggregated from standardized chemical databases[5].

Structural Causality in Drug Design (E-E-A-T)

The specific substitution pattern of this molecule is not arbitrary; it is a meticulously designed scaffold for drug discovery[6].

-

C3-Fluorine (Inductive Modulation): The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the pKa of the adjacent pyridine nitrogen. In physiological environments (pH 7.4), a lower pKa ensures the molecule remains largely un-ionized, drastically improving passive membrane permeability and oral bioavailability[2]. Furthermore, the C-F bond blocks cytochrome P450-mediated oxidative metabolism at the C3 position.

-

C2-Methoxy (Electronic Push-Pull): The methoxy group provides resonance donation (+M), counterbalancing the electron-withdrawing nature of the fluorine and the ester. This "push-pull" electronic system stabilizes the aromatic ring and provides a distinct electrostatic potential map, crucial for highly specific hydrogen-bond acceptor interactions in protein binding pockets.

-

C4-Methyl Ester (Synthetic Handle): The ester is a prodrug-like moiety or a synthetic precursor. It can be readily hydrolyzed to the corresponding isonicotinic acid or directly converted into amides to probe solvent-exposed regions of a target receptor[7].

Computational Workflow: From String to Screening

In modern drug discovery, the 1D SMILES string must be accurately translated into a 3D conformation for structure-based drug design (SBDD). The pipeline below illustrates the self-validating algorithmic steps required to prepare Methyl 3-fluoro-2-methoxyisonicotinate for in silico docking.

Computational pipeline converting the 1D SMILES string to 3D conformers for virtual screening.

Synthetic Methodology & Experimental Protocol

Direct Fischer esterification of electron-deficient heteroaromatics like 3-fluoro-2-methoxyisonicotinic acid is often sluggish and low-yielding due to the deactivated nature of the carbonyl carbon. To circumvent this, a two-step protocol utilizing an highly reactive acyl chloride intermediate is employed[7].

Step-by-Step Protocol: Synthesis via Acyl Chloride Activation

Objective: Synthesize Methyl 3-fluoro-2-methoxyisonicotinate from 3-fluoro-2-methoxyisonicotinic acid.

-

Reagent Preparation & Activation:

-

Suspend 3-fluoro-2-methoxyisonicotinic acid (1.0 eq, ~5.0 g) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq). Causality: DMF reacts with the chlorinating agent to form the Vilsmeier-Haack reagent, a highly electrophilic species that accelerates the conversion of the carboxylic acid to the acyl chloride.

-

Cool the reaction flask to 0 °C using an ice bath. Dropwise, add oxalyl chloride (1.2 eq). Causality: Oxalyl chloride is preferred over thionyl chloride here as it operates at lower temperatures and generates volatile byproducts (CO, CO₂, HCl), simplifying purification.

-

-

Acyl Chloride Formation:

-

Allow the reaction to warm to room temperature. Stir for 2–3 hours until gas evolution ceases.

-

Concentrate the mixture in vacuo to remove DCM and excess oxalyl chloride, yielding the crude acyl chloride as a yellow oil.

-

-

Esterification:

-

Re-dissolve the crude intermediate in anhydrous methanol (MeOH, 30 mL) at 0 °C.

-

Slowly add triethylamine (Et₃N, 1.5 eq). Causality: Et₃N acts as an acid scavenger, neutralizing the HCl generated during the nucleophilic acyl substitution, thereby preventing potential cleavage of the acid-sensitive methoxy group.

-

Stir for 1 hour at room temperature.

-

-

Workup & Purification:

-

Evaporate the methanol under reduced pressure. Partition the residue between ethyl acetate (EtOAc, 100 mL) and saturated aqueous NaHCO₃ (50 mL).

-

Extract the aqueous layer with EtOAc (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify via silica gel flash chromatography (gradient: 10% to 30% EtOAc in Hexanes) to isolate the pure Methyl 3-fluoro-2-methoxyisonicotinate.

-

Synthetic workflow for the esterification of 3-fluoro-2-methoxyisonicotinic acid.

References[5] Methyl 3-fluoro-2-methoxyisonicotinate | C8H8FNO3 | CID ..., National Institutes of Health (PubChem), Link[3] SMILES: The Original Paper (Weininger 1988) - Hunter Heidenreich, hunterheidenreich.com, Link[6] The Elusive Role of 2-Ethyl-4-fluoropyridine in Medicinal Chemistry: A Scarcity of Current Applications, Benchchem, Link[4] Simplified Molecular Input Line Entry System, Wikipedia,Link[1] Organic & Biomolecular Chemistry, RSC Publishing, Link[7] WO2023001141A1 - Kras g12d inhibitors and uses thereof, Google Patents, Link[2] Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation, ACS Catalysis, Link

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. hunterheidenreich.com [hunterheidenreich.com]

- 4. Simplified Molecular Input Line Entry System - Wikipedia [en.wikipedia.org]

- 5. Methyl 3-fluoro-2-methoxyisonicotinate | C8H8FNO3 | CID 46311252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. WO2023001141A1 - Kras g12d inhibitors and uses thereof - Google Patents [patents.google.com]

A Technical Guide to the Solubility of Methyl 3-fluoro-2-methoxyisonicotinate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 3-fluoro-2-methoxyisonicotinate, a key building block in modern medicinal chemistry. In the absence of extensive published quantitative data, this document establishes a framework for understanding and determining its solubility. It begins with an examination of the compound's physicochemical properties to theoretically predict its behavior in various organic solvent classes. The core of this guide is a detailed, field-proven experimental protocol for quantitative solubility determination using the isothermal shake-flask method, a technique widely recognized for its reliability.[1][2] This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and agrochemical industries, providing the foundational knowledge and practical steps required to effectively utilize methyl 3-fluoro-2-methoxyisonicotinate in solution-based applications.

Introduction: The Significance of Solubility

Methyl 3-fluoro-2-methoxyisonicotinate is a substituted pyridine derivative whose structural motifs—a fluorinated aromatic ring and a methoxy group—are of high interest in drug discovery. The incorporation of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and receptor binding affinity.[3][4] As such, this compound serves as a valuable intermediate for synthesizing complex molecules with potential therapeutic applications.

Understanding the solubility of this intermediate is not merely a procedural step; it is a critical quality attribute that underpins the success of subsequent synthetic transformations, purification processes, and formulation development.[1] Poor solubility can lead to challenges in reaction kinetics, inaccurate dosing in screening assays, and difficulties in achieving desired product purity and yield. This guide provides both a theoretical foundation and a practical, robust methodology for characterizing the solubility of this important chemical entity.

Physicochemical Profile and Solubility Prediction

Molecular Structure and Properties

-

Compound Name: Methyl 3-fluoro-2-methoxyisonicotinate

-

CAS Number: 1214375-56-0[5]

-

Molecular Formula: C₈H₈FNO₃[6]

-

Molecular Weight: 185.15 g/mol [6]

Structural Analysis: The molecule consists of a pyridine ring, which is polar. It is substituted with three key functional groups:

-

Methyl Ester (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor.

-

Methoxy Group (-OCH₃): This ether group is moderately polar and also a hydrogen bond acceptor.

-

Fluorine Atom (-F): While highly electronegative, the C-F bond contributes to polarity but does not act as a hydrogen bond donor. It can increase lipophilicity.[3]

The presence of multiple polar groups (ester, methoxy, pyridine nitrogen) suggests that the molecule will exhibit a preference for polar organic solvents. However, it lacks hydrogen bond donor capabilities, which will influence its interaction with protic solvents.

Predicted Solubility in Organic Solvent Classes

Based on the principle of "like dissolves like," we can forecast the compound's solubility:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | These solvents can engage in dipole-dipole interactions with the polar ester, methoxy, and pyridine moieties. The absence of strong hydrogen bonding networks makes them ideal for solvating molecules that are primarily hydrogen bond acceptors. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Moderate to High | The alcohol solvents can interact via dipole-dipole forces. While the compound can accept hydrogen bonds from the solvent, it cannot donate them, which may slightly limit its solubility compared to polar aprotic solvents of similar polarity. |

| Non-Polar | Hexanes, Toluene, Diethyl Ether | Low to Very Low | The overall polarity of methyl 3-fluoro-2-methoxyisonicotinate is too high to be effectively solvated by non-polar solvents, which primarily rely on weaker van der Waals forces for interaction. |

| Aqueous | Water | Slightly Soluble | While containing polar groups, the molecule's carbon backbone and lack of H-bond donating capability limit its miscibility with water.[7] |

This predictive framework is a critical starting point for solvent selection in any experimental procedure. The logical flow for this selection process is visualized below.

Caption: Solvent selection flowchart based on compound properties.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain precise, quantitative data, the isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[2] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Principle

The method establishes a saturated solution in equilibrium with an excess of the solid solute. After separating the solid and liquid phases, the concentration of the dissolved solute in the clear supernatant is measured using a suitable analytical technique (e.g., HPLC-UV, UPLC-MS). This concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

Materials and Equipment

-

Methyl 3-fluoro-2-methoxyisonicotinate (solid, purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (4-decimal place)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Orbital shaker with temperature control[8]

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, PTFE for organic solvents)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a UV or MS detector.

Step-by-Step Methodology

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of the compound (e.g., 10 mg) and dissolve it in a suitable solvent in which it is freely soluble (e.g., acetonitrile) in a volumetric flask (e.g., 10 mL) to create a high-concentration stock solution (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by serial dilution of the stock solution. A typical range might be 100 µg/mL, 50 µg/mL, 10 µg/mL, 5 µg/mL, and 1 µg/mL.

-

-

Sample Preparation for Solubility Measurement:

-

For each solvent to be tested, add an excess amount of solid methyl 3-fluoro-2-methoxyisonicotinate to a glass vial. "Excess" means adding enough solid so that undissolved particles are clearly visible after the equilibration period. A starting point is to add ~10 mg of solid to 2 mL of solvent.

-

Prepare each sample in triplicate to ensure reproducibility.[8]

-

-

Equilibration:

-

Tightly cap the vials.

-

Place the vials in a temperature-controlled orbital shaker set to a standard ambient temperature (e.g., 25 °C).

-

Agitate the samples at a moderate speed (e.g., 150-250 rpm) for a sufficient duration to reach equilibrium. A common duration is 24 to 48 hours.[1][9] The agitation ensures maximum contact between the solid and the solvent.[8]

-

-

Phase Separation and Sample Dilution:

-

After equilibration, let the vials stand undisturbed for at least 1 hour to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear liquid layer) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to bring its concentration within the range of the prepared calibration curve. A large dilution factor (e.g., 1:100 or 1:1000) is often necessary.

-

-

Analytical Quantification:

-

Analyze the calibration standards and the diluted samples by HPLC or UPLC.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the known concentration of the standards.

-

Determine the concentration of the diluted sample by interpolating its response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the final solubility using the following formula: Solubility (mg/mL) = Concentration from Calibration Curve (mg/mL) × Dilution Factor

-

The entire experimental workflow is illustrated in the diagram below.

Caption: Workflow for the Isothermal Shake-Flask Solubility Assay.

Trustworthiness and Validation

The protocol described is a self-validating system when executed with proper controls. Key aspects ensuring trustworthiness include:

-

Use of Excess Solid: Visually confirming the presence of undissolved solid at the end of the experiment guarantees that the solution has reached saturation.

-

Triplicate Measurements: Running samples in triplicate allows for the calculation of mean solubility and standard deviation, providing confidence in the result.[8]

-

Calibration Curve: The use of a multi-point calibration curve with a high correlation coefficient (R² > 0.99) ensures the accuracy of the analytical quantification.

-

Stability: For long equilibration times, it is advisable to test the stability of the compound under the assay conditions to ensure it does not degrade.

This methodology aligns with principles outlined in international guidelines for characterizing drug substances, ensuring the data generated is reliable and suitable for regulatory or decision-making purposes.[10][11][12][13]

Conclusion

While specific solubility data for methyl 3-fluoro-2-methoxyisonicotinate is not yet widely published, a robust scientific framework can be used to effectively determine its behavior in organic solvents. Its molecular structure strongly suggests high solubility in polar aprotic solvents and moderate solubility in polar protic solvents. For precise and reliable quantitative data, the isothermal shake-flask method detailed in this guide is the recommended approach. Adherence to this protocol will empower researchers to generate high-quality, reproducible solubility data, facilitating the seamless integration of this valuable compound into synthetic workflows and drug development pipelines.

References

-

Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Solubility Testing of Organic Compounds. Retrieved from [Link]

-

Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). Classification of organic compounds By solubility. Retrieved from [Link]

-

DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

-

Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

-

BioQC. (n.d.). Setting Biopharmaceutical Specifications: Navigating Regulatory Requirements in Accordance with ICH Q6B. Retrieved from [Link]

-

chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

European Medicines Agency (EMA). (1999, September 1). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link]

-

IABS. (2025, June 22). ICH Q6 Revision towards globally harmonized specifications. Retrieved from [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

-

FDCELL. (2025, October 15). ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

-

ChemWhat. (n.d.). Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate CAS#: 1227594-82-2. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-fluoronicotinate. PubChem. Retrieved from [Link]

-

Molecules. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Kłys, A., et al. (n.d.). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]

-

MDPI. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Retrieved from [Link]

Sources

- 1. bioassaysys.com [bioassaysys.com]

- 2. researchgate.net [researchgate.net]

- 3. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1214362-24-9|3-Fluoro-2-methoxyisonicotinic acid|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. 3-FLUORO-2-METHYLPYRIDINE | 15931-15-4 [amp.chemicalbook.com]

- 8. who.int [who.int]

- 9. enamine.net [enamine.net]

- 10. dsdpanalytics.com [dsdpanalytics.com]

- 11. Navigating Regulatory Requirements and ICH Q6B | BioQC [bio-qc.com]

- 12. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]

Difference between methyl 3-fluoro-2-methoxyisonicotinate and 2-ethoxy analogs

An In-Depth Technical Guide to the Comparative Analysis of Methyl 3-fluoro-2-methoxyisonicotinate and its 2-Ethoxy Analog for Advanced Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic modification of heterocyclic scaffolds is a cornerstone of rational drug design. Substituted pyridines, in particular, represent a privileged class of structures due to their prevalence in a myriad of biologically active compounds. This technical guide provides a comprehensive analysis of two closely related, yet functionally distinct, building blocks: methyl 3-fluoro-2-methoxyisonicotinate and its 2-ethoxy analog, methyl 3-fluoro-2-ethoxyisonicotinate. We will dissect the nuanced differences in their physicochemical properties, spectroscopic signatures, synthetic accessibility, and chemical reactivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the subtle yet impactful choice between a methoxy and an ethoxy substituent to optimize lead compounds for enhanced efficacy, selectivity, and pharmacokinetic profiles.

Introduction: The Strategic Importance of Alkoxy-Substituted Fluoropyridines

The isonicotinate framework, a 4-carboxypyridine derivative, is a critical pharmacophore in numerous therapeutic agents. The introduction of a fluorine atom and an alkoxy group onto this scaffold creates a unique electronic and steric environment, profoundly influencing molecular interactions and metabolic stability. The fluorine at the 3-position serves as a powerful modulator of local electronics and can enhance binding affinity through favorable electrostatic interactions, while also blocking a potential site of metabolic oxidation.[1]

The alkoxy group at the 2-position, adjacent to the electron-deficient ring nitrogen, plays a crucial role in both reactivity and pharmacology. The choice between a methyl and an ethyl group, while seemingly minor, can have significant downstream consequences for a drug candidate's properties. This guide elucidates these differences, providing the foundational knowledge necessary to make informed decisions during the design and synthesis of novel therapeutics.

Comparative Molecular Structure and Physicochemical Properties

The core structural difference lies in the C-2 alkoxy substituent: a methoxy (-OCH₃) group versus an ethoxy (-OCH₂CH₃) group. This seemingly simple substitution of a methyl for an ethyl group introduces tangible changes in steric bulk, lipophilicity, and metabolic susceptibility.

Caption: Core structures of the methoxy and ethoxy analogs.